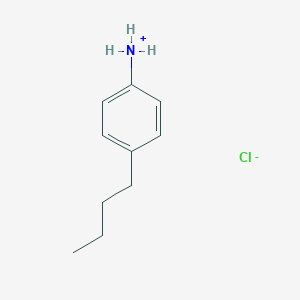

4-Butylanilinium chloride

Description

Properties

CAS No. |

13478-63-2 |

|---|---|

Molecular Formula |

C10H16ClN |

Molecular Weight |

185.69 g/mol |

IUPAC Name |

(4-butylphenyl)azanium;chloride |

InChI |

InChI=1S/C10H15N.ClH/c1-2-3-4-9-5-7-10(11)8-6-9;/h5-8H,2-4,11H2,1H3;1H |

InChI Key |

KGVOSBWDKAXACO-UHFFFAOYSA-N |

SMILES |

CCCCC1=CC=C(C=C1)[NH3+].[Cl-] |

Canonical SMILES |

CCCCC1=CC=C(C=C1)[NH3+].[Cl-] |

Other CAS No. |

13478-63-2 |

Synonyms |

4-butylanilinium chloride |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations Involving 4 Butylanilinium Chloride

Precursor Synthesis Strategies for 4-Butylaniline (B89568)

The synthesis of the precursor amine, 4-butylaniline, is a crucial first step. Key strategies include the reduction of nitro compounds and the alkylation of aniline (B41778).

Catalytic Hydrogenation of Nitroaryl Compounds

A prominent and environmentally favorable method for preparing 4-butylaniline is through the catalytic hydrogenation of the corresponding nitroaryl compound, 1-butyl-4-nitrobenzene. smolecule.comsioc-journal.cn This reaction typically involves the reduction of the nitro group to an amine using hydrogen gas in the presence of a metal catalyst. wikipedia.org

Various catalysts are effective for this transformation, including platinum on carbon, Raney nickel, and platinum(IV) oxide. wikipedia.org A general procedure involves stirring the nitroaryl compound with a catalyst, such as CPIP, in a solvent like ethanol (B145695) under a hydrogen atmosphere. smolecule.comchemicalbook.com This method is noted for its high efficiency and mild reaction conditions, often resulting in high yields of the desired aniline. smolecule.com For instance, the hydrogenation of a nitro aryl compound in the presence of CPIP in ethanol can yield up to 99% of the corresponding amino aryl compound after six hours. chemicalbook.com

Table 1: Catalytic Hydrogenation of a Nitroaryl Compound

| Reactant | Catalyst | Solvent | Reaction Time | Yield |

|---|

Alkylation Reactions for Butylaniline Formation

Alkylation reactions provide another pathway to synthesize butylanilines. mt.com These reactions involve the introduction of a butyl group onto the aniline molecule. researchgate.net Friedel-Crafts alkylation, a classic method, can be used to introduce an alkyl group to an aromatic ring, though it is not the most common route for producing 4-butylaniline directly from aniline due to potential polysubstitution and rearrangement reactions. mt.com

A more controlled approach involves the N-alkylation of anilines. nih.gov For instance, visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one has been demonstrated, offering an environmentally friendly method that avoids the need for metallic catalysts and bases. nih.gov While not a direct synthesis of 4-butylaniline, this highlights modern approaches to aniline alkylation.

Another synthetic route starts from 1-(4-butylphenyl)ethanol, which can undergo a C-C amination reaction. evitachem.com This procedure involves reacting the secondary alcohol with sodium azide (B81097) and trifluoroacetic acid in hexane. The reaction is conducted in a sealed tube at 40°C for four hours, yielding 4-butylaniline after workup and purification. evitachem.com

Salt Formation: Direct Protonation and Anion Exchange Approaches

The formation of 4-butylanilinium chloride from its precursor, 4-butylaniline, is a straightforward acid-base reaction. The most direct method is the protonation of the amino group of 4-butylaniline with hydrochloric acid. This involves treating a solution of 4-butylaniline in a suitable organic solvent, such as ethanol or ether, with a solution of hydrogen chloride (either gaseous or in a solvent like ether or isopropanol). The anilinium chloride salt, being ionic, is typically insoluble in nonpolar organic solvents and precipitates out, allowing for easy isolation by filtration.

While direct protonation is the most common and simplest method, anion exchange could theoretically be employed. This would involve starting with a different salt of 4-butylanilinium, for example, 4-butylanilinium bromide, and treating it with a source of chloride ions, such as a chloride salt of a metal whose cation forms an insoluble salt with the bromide anion, or by using an ion-exchange resin. However, given the simplicity of direct protonation, this method is less common for this specific compound.

Derivatization and Synthesis of Substituted 4-Butylanilinium Chlorides and Analogues

This compound serves as a starting material for the synthesis of various substituted analogues, which are of interest in materials science and medicinal chemistry.

Halogenated Derivatives (e.g., Dibromo-4-butylanilinium Chloride)

The synthesis of halogenated derivatives, such as 2,6-dibromo-4-butylanilinium chloride, involves the direct halogenation of 4-butylaniline followed by salt formation. The butyl group at the para position directs bromination to the ortho positions (positions 2 and 6) of the aniline ring. The reaction of 4-butylaniline with a brominating agent, like elemental bromine, in a suitable solvent yields 2,6-dibromo-4-butylaniline (B187755). rsc.org

The subsequent formation of the anilinium chloride salt is achieved by dissolving the synthesized 2,6-dibromo-4-butylaniline in a solvent like ethanol and allowing it to react with hydrochloric acid. iucr.org The crystal structure of 2,6-dibromo-4-butylanilinium chloride has been determined by X-ray crystallography. iucr.orgresearchgate.netnih.gov In the crystal lattice, the organic cations and chloride anions are linked by N-H···Cl and N-H···Br hydrogen bonds, forming one-dimensional chains. iucr.orgnih.gov

Table 2: Crystallographic Data for 2,6-Dibromo-4-butylanilinium Chloride iucr.org

| Crystal system | Triclinic |

|---|---|

| Space group | P-1 |

| a (Å) | 4.9785 (10) |

| b (Å) | 8.7844 (18) |

| c (Å) | 14.898 (3) |

| α (°) | 86.29 (3) |

| β (°) | 87.58 (3) |

| γ (°) | 87.17 (3) |

| Volume (ų) | 648.9 (2) |

Substituted Benzyloxy-Butylaniline Hydrochlorides

Substituted benzyloxy-butylaniline hydrochlorides are another class of derivatives. An improved synthetic process for 3-benzyloxy-4-n-butylaniline hydrochloride has been reported, as it is a key intermediate for certain pharmaceutical compounds. researchgate.net The synthesis of these compounds can be complex, involving multiple steps.

For example, the preparation of 3-benzyloxy-4-butylaniline (B1615509) hydrochloride can start from m-aminophenol. patsnap.com The synthesis involves the acylation of m-aminophenol with butyryl chloride or butyric anhydride, followed by a Fries rearrangement. The resulting intermediate then undergoes a Wolff-Kishner or Clemmensen reduction to reduce the keto group, followed by benzylation of the hydroxyl group and finally reduction of a nitro group if introduced earlier in the synthesis, or another functional group transformation to yield the desired aniline. The final step is the formation of the hydrochloride salt by treatment with hydrochloric acid. patsnap.com A patent also describes the preparation of 3-(benzyloxy)-N-butylaniline. google.com

Alkylated Anilines and their Hydrochloride Salts (e.g., Di-tert-butylanilinium Chloride)

Alkylated anilines and their corresponding hydrochloride salts are important intermediates in various chemical syntheses. The synthesis of these compounds can be achieved through several methods, including the direct alkylation of aniline and the reduction of alkylated nitrobenzenes. For instance, 2,5-di-tert-butylaniline (B182394) can be synthesized by the direct alkylation of aniline with tert-butyl chloride or by reducing the corresponding nitro compound. ontosight.ai The resulting anilines can then be converted to their hydrochloride salts.

A specific example is the synthesis of 2,5-di-tert-butylanilinium chloride, which is obtained by reacting 2,5-di-tert-butylaniline with hydrochloric acid in an aqueous medium. researchgate.net The resulting salt crystallizes in the monoclinic system and its structure is stabilized by N–H…Cl and C–H…Cl hydrogen bonds, forming a three-dimensional network. researchgate.net Similarly, 2,4-di-tert-butylaniline (B189168) hydrochloride can also be synthesized. biosynth.com

The alkylation of aniline is not always straightforward. For example, the reaction of p-di-tert-butylbenzene with excess t-butyl chloride in the presence of aluminum chloride can lead to the formation of 1,3,5-tri-t-butylbenzene. researchgate.net This tri-substituted benzene (B151609) can then be converted to 2,4,6-tri-t-butylaniline. researchgate.net Another method involves the reaction of aniline with an alkylated phenol (B47542) in the presence of zinc chloride and aniline hydrohalide to produce alkylated anilines. google.com Reductive alkylation of aniline with ketones like 2-indanone (B58226) and 2-tetralone (B1666913) has also been reported to yield N-substituted anilines. tandfonline.com

The table below provides a summary of the synthesis of some alkylated anilinium chlorides.

| Compound | Starting Materials | Reagents | Key Findings |

| 2,5-di-tert-butylanilinium chloride | 2,5-di-tert-butylaniline | Hydrochloric acid | The salt crystallizes in the monoclinic system with a three-dimensional network stabilized by hydrogen bonds. researchgate.net |

| 2,4-di-tert-butylanilinium hydrochloride | 2,4-di-tert-butylaniline | Not specified | A known chemical compound. biosynth.com |

| N-(2-Indanyl)aniline hydrochloride | 2-Indanone, Aniline | 5% Pd/C, H₂ | Good yields are obtained when aniline is used as both reactant and solvent. tandfonline.com |

Reactivity Studies and Mechanistic Investigations

The reactivity of this compound and related aniline systems has been the subject of various studies, shedding light on their behavior in different chemical transformations.

The amination of aryl halides is a fundamental reaction in organic synthesis. Studies on the amination of 4-chloropyrrolopyrimidines with aniline derivatives have shown that water can be an effective solvent, often leading to higher reaction rates compared to organic solvents like alcohols and DMF. nih.govacs.org The reaction is typically promoted by a small amount of acid, which activates the pyrimidine (B1678525) ring towards nucleophilic attack. nih.govacs.org However, the amount of acid needs to be carefully controlled to minimize competing solvolysis. acs.org The substrate scope of this reaction in water has been evaluated with various aniline derivatives, revealing that ortho-substituted anilines with low pKa values are generally poor nucleophiles in this system. nih.govacs.org

The choice of solvent can significantly impact the outcome of amination reactions. For instance, in the amination of alkyl halides, polar aprotic solvents like DMF and THF are commonly used. fishersci.it The reactivity of the amine follows the order primary > secondary > tertiary, and the halide reactivity is in the order I > Br > Cl. fishersci.it

The following table summarizes the effect of solvent on amination reactions involving aniline derivatives.

| Reaction | Solvents | Key Findings |

| Amination of 4-chloropyrrolopyrimidines with anilines | Water, Alcohols, DMF | Water often provides higher reaction rates. nih.govacs.org Low acid concentration is crucial to prevent side reactions. acs.org |

| Amination of alkyl halides with amines | DMF, THF | Polar aprotic solvents are effective. fishersci.it Reactivity depends on the nature of the amine and the halide. fishersci.it |

N-butylaniline serves as a precursor for the synthesis of organotin(IV) complexes. For example, new organotin(IV) N-butyl-N-phenyldithiocarbamate compounds have been synthesized by reacting N-butylaniline with organotin(IV) chloride. nih.govresearchgate.net These complexes have been characterized by various spectroscopic techniques and single-crystal X-ray analysis. nih.gov The synthesis of organotin complexes can be achieved through methods like ligand substitution, redox reactions, and transmetallation. uobabylon.edu.iq These compounds often exhibit interesting biological activities. nih.gov

The table below presents examples of organotin complexes derived from N-butylaniline.

| Complex | Starting Materials | Characterization Methods |

| Organotin(IV) N-butyl-N-phenyldithiocarbamates | N-butylaniline, Organotin(IV) chloride | Elemental analysis, FT-IR, NMR, X-ray crystallography nih.govresearchgate.net |

The electropolymerization of N-butylaniline (NBA) has been studied in various solvent systems. It has been found that NBA can be electropolymerized on electrodes like glassy carbon and tin oxide in mixtures of aqueous and organic solvents. abo.firesearchgate.net The presence of certain organic solvents, such as THF, acetonitrile, and propylene (B89431) carbonate, can improve the formation of the polymer film. researchgate.net The resulting poly(N-butylaniline) films can be characterized by techniques like cyclic voltammetry and UV-vis spectroscopy. abo.firesearchgate.net In some cases, the electropolymerization of N,N-di-n-butylaniline can lead to an electroinactive polymer that becomes conductive upon interaction with iodide ions.

The following table summarizes the electropolymerization of N-butylaniline.

| Monomer | Solvent System | Key Findings |

| N-Butylaniline (NBA) | Aqueous-organic mixtures | Electropolymerization is possible in the presence of up to 50% (v/v) organic solvent. abo.firesearchgate.net Film formation is enhanced by certain organic solvents. researchgate.net |

| N,N-di-n-butylaniline | Acidic media | Forms an initially insulating polymer that can become conductive. |

Aniline and its derivatives can undergo both free radical and polar reactions. The reaction of aniline derivatives with free radicals, such as hydroxyl radicals, has been investigated computationally. mdpi.com These studies provide insights into the reaction mechanisms and kinetics, identifying the major products formed. mdpi.com For instance, the reaction of 4-methyl aniline with hydroxyl radicals primarily leads to the formation of NH-C₆H₄-CH₃. mdpi.com

Aniline derivatives can also participate in polar reactions. The basicity of anilines plays a crucial role in their reactivity. sci-hub.se For example, the aminolysis of phosphinic chlorides with substituted anilines follows pseudo-first-order kinetics, and the mechanism can switch depending on the steric bulk of the substituents. rsc.org The study of radical and proton migration in the aniline cation using IRMPD spectroscopy has provided detailed mechanistic insights into bond cleavage reactions. tandfonline.com

Aniline and its derivatives are effective nucleophiles in substitution reactions. quora.com They can participate in aromatic nucleophilic substitution reactions, where the rate can be influenced by the presence of amine salts. rsc.org The catalytic effect of these salts is attributed to the stabilization of the reaction intermediate by the anions. rsc.org

Advanced Structural Characterization and Spectroscopic Analysis

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful technique that determines the precise arrangement of atoms within a crystal lattice, providing data on unit cell dimensions, bond lengths, and bond angles. nih.gov This information is crucial for understanding the compound's structure and properties.

Crystallographic Parameters and Space Group Determination

While specific crystallographic data for 4-butylanilinium chloride is not readily found, analysis of its derivative, 2,6-Dibromo-4-butylanilinium chloride, offers insight into the likely structural class. This derivative crystallizes in the triclinic system with the space group P-1. researchgate.net The unit cell parameters for this related compound are a = 4.9785 (10) Å, b = 8.7844 (18) Å, c = 14.898 (3) Å, with angles α = 86.29 (3)°, β = 87.58 (3)°, and γ = 87.17 (3)°. researchgate.net The unit cell volume is 648.9 (2) ų, with two formula units (Z=2) per cell. researchgate.net This detailed analysis of a closely related structure suggests a complex, low-symmetry packing arrangement.

Interactive Table: Crystallographic Data for 2,6-Dibromo-4-butylanilinium chloride

| Parameter | Value |

| Formula | C₁₀H₁₄Br₂N⁺·Cl⁻ |

| Molar Mass | 343.49 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 4.9785 (10) |

| b (Å) | 8.7844 (18) |

| c (Å) | 14.898 (3) |

| α (°) | 86.29 (3) |

| β (°) | 87.58 (3) |

| γ (°) | 87.17 (3) |

| Volume (ų) | 648.9 (2) |

| Z | 2 |

Bond Lengths, Bond Angles, and Dihedral Angle Geometries

In the 2,6-Dibromo-4-butylanilinium chloride structure, the bond lengths and angles are within normal ranges for this type of organic salt. researchgate.net A key feature is the orientation of the butyl group relative to the benzene (B151609) ring. The torsion angles C1—C6—C7—C8 and C5—C6—C7—C8 are 76.2 (11)° and -102.7 (10)° respectively, indicating the butyl group is positioned nearly at a right angle to the plane of the benzene ring. researchgate.net The crystal structure is stabilized by N—H···Cl and N—H···Br hydrogen bonds, which link the organic cations and chloride anions into one-dimensional chains. researchgate.net

Analysis of Molecular Conformation and Asymmetric Unit

The asymmetric unit of the related 2,6-Dibromo-4-butylanilinium chloride contains one organic cation (C₁₀H₁₄Br₂N⁺) and one chloride anion (Cl⁻). researchgate.net The conformation is characterized by the near-orthogonal arrangement of the butyl chain with respect to the aromatic ring. researchgate.net The substituent atoms (two Bromine and one Nitrogen) show slight displacement from the mean plane of the benzene ring. researchgate.net This type of detailed conformational analysis, derived from the crystallographic data of a similar compound, provides a model for the likely conformation of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. These spectra provide a "fingerprint" that is unique to the compound and reveals information about its functional groups and molecular structure.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. For compounds like this compound, the formation of the anilinium ion from aniline (B41778) results in characteristic changes in the IR spectrum. The appearance of strong absorption bands in the region of 2800-3200 cm⁻¹ is indicative of the N-H stretching vibrations of the anilinium group (NH₃⁺). Furthermore, the bending vibrations of this group are expected to appear in the 1600-1500 cm⁻¹ region. The spectrum would also retain characteristic peaks for the butyl group, including C-H stretching vibrations around 2950-2850 cm⁻¹, and the aromatic ring, with C=C stretching vibrations typically found between 1600 and 1450 cm⁻¹.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. While specific Raman data for this compound is scarce, the technique is well-suited for observing the vibrations of the non-polar bonds of the carbon skeleton and the symmetric vibrations of the aromatic ring. It is expected that the Raman spectrum would show strong bands corresponding to the C-C stretching of the benzene ring and the butyl chain. Changes in the vibrational modes of the aromatic ring upon protonation of the amine group could also be sensitively detected. For instance, a study on a related adenosine (B11128) analogue, COA-Cl, utilized Raman spectroscopy combined with density functional theory (DFT) calculations to identify unique peaks originating from its specific chemical moieties. A similar approach would be invaluable for a complete vibrational analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR spectroscopy of anilinium salts, the protonation of the amino group to form -NH₃⁺ results in a significant downfield shift for the attached protons and influences the chemical shifts of the aromatic protons. The signals for the aromatic protons in anilinium chloride are typically observed at a lower field compared to aniline itself due to the electron-withdrawing nature of the -NH₃⁺ group.

For this compound, the butyl group, being an electron-donating group, will slightly shield the aromatic protons, causing a minor upfield shift relative to anilinium chloride. The aromatic region would be expected to show an AA'BB' system, characteristic of a 1,4-disubstituted benzene ring. The protons of the butyl chain will appear in the upfield aliphatic region of the spectrum. The -NH₃⁺ protons are expected to be a broad singlet, and their chemical shift can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound Predicted values are based on anilinium chloride data and known substituent effects. The solvent is assumed to be DMSO-d₆.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₃ (Butyl) | ~ 0.9 | Triplet | 3H |

| -CH₂- (Butyl, C3') | ~ 1.3 | Sextet | 2H |

| -CH₂- (Butyl, C2') | ~ 1.5 | Quintet | 2H |

| Ar-CH₂- (Butyl, C1') | ~ 2.6 | Triplet | 2H |

| Ar-H (ortho to -NH₃⁺) | ~ 7.5 | Doublet | 2H |

| Ar-H (ortho to -C₄H₉) | ~ 7.3 | Doublet | 2H |

| -NH₃⁺ | Variable (e.g., ~7.0-10.0) | Broad Singlet | 3H |

In the ¹³C NMR spectrum, the carbon atoms of the aromatic ring in anilinium salts are deshielded compared to aniline. kpi.ua The C1 carbon (ipso-carbon) attached to the -NH₃⁺ group is shifted downfield. For this compound, the signals for the butyl chain carbons will appear in the characteristic aliphatic region (10-40 ppm). The four distinct signals for the butyl group and the four signals for the aromatic ring (two for protonated carbons and two for quaternary carbons) would confirm the structure.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on anilinium chloride and 4-butylaniline (B89568) data. The solvent is assumed to be DMSO-d₆.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C4' (-CH₃) | ~ 14 |

| C3' (-CH₂) | ~ 22 |

| C2' (-CH₂) | ~ 33 |

| C1' (Ar-CH₂) | ~ 35 |

| C3/C5 (ortho to -C₄H₉) | ~ 129 |

| C2/C6 (ortho to -NH₃⁺) | ~ 125 |

| C1 (ipso, attached to -NH₃⁺) | ~ 135 |

| C4 (ipso, attached to -C₄H₉) | ~ 145 |

While ¹H and ¹³C NMR provide primary structural information, two-dimensional (2D) NMR techniques would offer unambiguous confirmation.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between adjacent protons. For this compound, it would confirm the coupling between the protons of the butyl chain (-CH₂-CH₂-CH₂-CH₃) and also between the ortho and meta protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation spectrum links protons to the carbons they are directly attached to. It would definitively assign each proton signal to its corresponding carbon signal in the butyl chain and the aromatic ring.

HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C correlation spectrum shows couplings between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons. For instance, the protons on the Ar-CH₂- group would show a correlation to the C4 ipso-carbon of the aromatic ring, confirming the attachment point of the butyl group.

Electronic Spectroscopy

Electronic spectroscopy provides information about the electronic transitions within a molecule and is sensitive to conjugation and the presence of chromophores.

The UV-Vis spectrum of anilinium compounds is distinct from that of their corresponding free aniline bases. Aniline exhibits strong absorption bands around 230 nm and 280 nm, which are attributed to π → π* transitions within the benzene ring conjugated with the nitrogen lone pair. Upon protonation to form the anilinium ion, the lone pair on the nitrogen is no longer available for conjugation. rsc.org This results in a spectrum that more closely resembles that of benzene, with absorption maxima typically appearing at shorter wavelengths (a hypsochromic or blue shift).

For anilinium chloride, characteristic absorption bands are observed around 203 nm and 254 nm. nist.govnist.gov The spectrum of this compound is expected to be very similar to that of the parent anilinium chloride. The alkyl substituent at the para position is an auxochrome but has a minimal effect on the electronic transitions of the benzenaminium chromophore.

Table 3: Expected UV-Vis Absorption Maxima (λₘₐₓ) for this compound in an Aqueous Solution

| Compound | λₘₐₓ (nm) | Transition Type |

| Anilinium Chloride (Reference) | ~ 254 | π → π* (benzenoid) |

| This compound | ~ 255-260 | π → π* (benzenoid) |

Simple anilinium salts like this compound are generally not considered to be photoluminescent. However, the aniline moiety is a common building block in the synthesis of fluorescent materials. When the 4-butylaniline structure is incorporated into larger, more complex systems, significant photoluminescence can be achieved.

Donor-π-Acceptor (D-π-A) Systems: Aniline derivatives are often used as electron-donor components in D-π-A fluorophores. For example, benzotriazolyl vinyl aniline derivatives have been synthesized that exhibit strong fluorescence and solvatochromic behavior, with potential applications in OLEDs. bohrium.com

Quantum Dot Ligands: The photoluminescence of semiconductor quantum dots (QDs), such as cadmium selenide (B1212193) (CdSe), can be controlled by surface ligands. Para-substituted anilines can act as ligands that passivate or quench the photoluminescence of CdSe QDs, demonstrating their role in modifying the properties of luminescent nanomaterials. nih.gov

Metal-Organic Frameworks (MOFs): The aniline structure can be incorporated into ligands for creating photoluminescent MOFs. These materials can act as fluorescent sensors for detecting other molecules, such as metal ions or nitroaromatic compounds. rsc.org

Mass Spectrometry (MS) and Elemental Analysis

Mass spectrometry and elemental analysis are fundamental techniques for confirming the molecular structure and purity of this compound. These methods provide precise information on the compound's elemental composition and its mass, including the mass of its constituent ions.

Elemental Analysis

Elemental analysis is employed to determine the mass percentages of carbon, hydrogen, nitrogen, and chlorine in this compound. The experimental results are then compared against the theoretical values calculated from its molecular formula, C₁₀H₁₆ClN. This comparison is crucial for verifying the empirical formula and assessing the purity of a synthesized sample.

In research, elemental analysis is a standard procedure for characterizing new materials derived from 4-butylaniline. For instance, when 4-butylaniline is bonded to silica (B1680970) gel, elemental analysis confirms the success of the grafting process researchgate.net. Similarly, in the formation of metal-organic complexes, such as those involving rhodium, elemental analysis is used to determine the precise stoichiometry of the resulting precipitate. Studies have shown that 4-butylaniline can form a unique ion-pair complex with a [RhCl₆]³⁻ anion, six anilinium cations, and three additional chloride ions, a 1:6:3 ratio that is confirmed by elemental analysis acs.orgresearchgate.net.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Molar Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.01 | 120.10 | 64.68% |

| Hydrogen | H | 1.008 | 16.128 | 8.69% |

| Chlorine | Cl | 35.45 | 35.45 | 19.09% |

| Nitrogen | N | 14.01 | 14.01 | 7.54% |

| Total | | | 185.69 | 100.00% |

Mass Spectrometry (MS)

Mass spectrometry of this compound would primarily identify the 4-butylanilinium cation [C₁₀H₁₅NH₂]⁺. The molecular weight of the intact salt is 185.69 g/mol ncats.io. In the mass spectrum, the cationic part would appear at a mass-to-charge ratio (m/z) corresponding to its molecular mass of approximately 150.24 Da nih.gov.

The fragmentation pattern observed in the mass spectrum provides structural information about the cation. Common fragmentation pathways for the 4-butylanilinium cation would involve cleavage of the butyl group and fragmentation of the aromatic ring. While extensive spectral libraries for the salt itself are not common, the fragmentation pattern of the neutral precursor, 4-butylaniline, is well-documented and serves as a reliable reference mzcloud.org. Specialized instruments, such as the Hitachi M-80BS mass spectrometer, have been used for the analysis of related derivatives oup.com.

Table 2: Predicted Major Mass Fragments for the 4-Butylanilinium Cation

| Fragment Description | Chemical Formula | Approximate Mass (m/z) |

|---|---|---|

| Parent Cation | [C₁₀H₁₅NH₂]⁺ | 150 |

| Loss of a propyl radical | [C₇H₈NH₂]⁺ | 107 |

Electron Paramagnetic Resonance (EPR) Studies (for radical intermediates in related systems)

While this compound is a diamagnetic salt and thus EPR-silent, Electron Paramagnetic Resonance (EPR) spectroscopy is an indispensable tool for studying paramagnetic species, such as radical intermediates, that can be generated from aniline derivatives. The oxidation of anilines can produce anilinium radical cations, which are highly reactive intermediates in various chemical processes acs.org.

The generation of anilinium radical cations, [ArNH₂]⁺•, can be achieved through methods like single electron transfer (SET) acs.org. EPR studies allow for the detailed characterization of the electronic structure of these radicals. Research on aniline and its derivatives has shown that in the resulting radical cation, the unpaired electron spin is significantly delocalized over the nitrogen atom and the aromatic π-system researchgate.netresearchgate.net. This delocalization is key to the radical's structure and reactivity.

EPR spectra of anilino-type radicals are characterized by hyperfine splitting patterns, which arise from the interaction of the unpaired electron with magnetic nuclei, primarily ¹⁴N and ¹H acs.org. The magnitude of the hyperfine coupling constants provides direct insight into the spin density distribution within the radical researchgate.net. For example, studies on stable aniline radical cations have allowed for the experimental measurement and theoretical simulation of these constants, confirming a quinoidal geometry with a partial double bond character for the C-N bond researchgate.net.

Advanced techniques such as time-resolved Fourier Transform EPR (FT-EPR) spectroscopy have been employed to investigate the dynamics of short-lived anilinium radical intermediates, providing kinetic data on their fragmentation pathways acs.org.

The findings from EPR studies on a variety of aniline derivatives provide a robust framework for understanding and predicting the properties of the 4-butylanilinium radical cation. Should this radical be generated, its EPR spectrum would be expected to show hyperfine couplings to the nitrogen nucleus, the amino protons, and the protons on the phenyl ring, modulated by the electronic influence of the para-butyl group.

Table 3: Representative Hyperfine Coupling Constants for Aniline-Related Radicals

| Radical Species | Nucleus | Hyperfine Coupling Constant (a) | Reference |

|---|---|---|---|

| Aniline Radical Cation | ¹⁴N | ~10-12 G | researchgate.net |

| Aniline Radical Cation | N-H protons | ~10-12 G | researchgate.net |

| Aniline Radical Cation | ortho-H protons | ~5-7 G | acs.org |

Intermolecular Interactions and Supramolecular Architecture of 4 Butylanilinium Chloride Systems

Hydrogen Bonding Networks in Crystalline Structures (N-H...Cl, C-H...Cl)

Hydrogen bonds are the principal drivers in the self-assembly of 4-butylanilinium chloride crystals. The primary interactions observed are between the anilinium cation (N-H⁺) and the chloride anion (Cl⁻), as well as weaker C-H...Cl interactions.

In the crystalline structure of related anilinium chloride systems, the N-H...Cl hydrogen bonds are fundamental in forming the primary structural motifs. nih.govresearchgate.net These interactions involve the hydrogen atoms of the ammonium (B1175870) group of the anilinium cation and the chloride anion. libretexts.orglibretexts.org The full or partial positive charge on the hydrogen atoms of the N-H group is strongly attracted to the negative charge of the chloride ion, creating a robust network. libretexts.org

In a derivative, 2,6-dibromo-4-butylanilinium chloride, the organic cations and chloride anions are linked by N-H...Cl hydrogen bonds, forming one-dimensional chains. nih.govnih.goviucr.org This highlights the directional and organizing power of these interactions. While direct crystallographic data for unsubstituted this compound is not detailed in the provided results, the behavior of similar anilinium halides strongly suggests a similar pattern of N-H...Cl hydrogen bonding.

Halogen Bonding and Other Non-Covalent Interactions

While hydrogen bonding is predominant, other non-covalent interactions can also play a role in the supramolecular architecture of systems containing this compound, particularly in derivatives.

Halogen Bonding: In derivatives such as 2,6-dibromo-4-butylanilinium chloride, N-H...Br hydrogen bonds are observed in addition to N-H...Cl bonds, contributing to the formation of one-dimensional chains. nih.govnih.goviucr.org True halogen bonding, defined as the attractive interaction between an electrophilic region on a halogen atom and a nucleophilic region, is a significant force in crystal engineering. beilstein-journals.orgwikipedia.org In the case of 4-bromoanilinium chloride, a halogen bond between the bromine atom and a chloride ion (C-Br...Cl) is observed, though it is not perfectly linear due to the influence of other intermolecular forces. nih.gov The strength of halogen bonds generally increases with the polarizability of the halogen atom (I > Br > Cl > F). princeton.edu

π-π Stacking Interactions and Aromatic Interactions

Aromatic interactions, particularly π-π stacking, are another significant factor in the supramolecular assembly of this compound and related compounds. The presence of the benzene (B151609) ring in the anilinium cation allows for these interactions to occur between adjacent molecules.

π-π stacking involves the attractive, noncovalent interactions between aromatic rings. These interactions are crucial in determining the crystal structure of organic-inorganic hybrid metal halides containing aromatic cations. rsc.org The strength of these interactions can be tuned, which in turn can influence the material's properties, such as light emission. rsc.org In some systems, suppressing π-π stacking through steric hindrance is a strategy to enhance solid-state emission. rsc.org

Crystallographic Analysis of Supramolecular Self-Assembly (e.g., One-Dimensional Chains, Three-Dimensional Networks)

Crystallographic studies of anilinium derivatives reveal how intermolecular forces direct the formation of specific supramolecular architectures.

One-Dimensional Chains: A common motif observed in the crystal structure of 2,6-dibromo-4-butylanilinium chloride is the formation of one-dimensional chains. nih.govnih.goviucr.org These chains are constructed from the organic cations and chloride anions linked together by N-H...Cl and N-H...Br hydrogen bonds, extending parallel to a crystallographic axis. nih.govresearchgate.net

Three-Dimensional Networks: In other related anilinium salts, the network of hydrogen bonds can extend into three dimensions. For example, in 4-sulfamoylanilinium chloride, N-H...Cl and N-H...O hydrogen bonds create a three-dimensional network. researchgate.net Similarly, 2,5-di-tert-butylanilinium chloride forms a three-dimensional network stabilized by N-H...Cl and C-H...Cl hydrogen bonds. researchgate.net The formation of such extensive networks is a testament to the organizing power of these intermolecular interactions. In the context of metal recovery, the use of aromatic primary diamines with rhodium chloro-complex anions leads to the formation of three-dimensional ionic crystals. acs.org

The following table summarizes the crystallographic data for a derivative, 2,6-dibromo-4-butylanilinium chloride, which provides insight into the packing of similar anilinium salts.

| Crystal Data for 2,6-Dibromo-4-butylanilinium chloride | |

| Chemical Formula | C₁₀H₁₄Br₂N⁺·Cl⁻ |

| Molecular Weight | 343.49 |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 4.9785 (10) |

| b (Å) | 8.7844 (18) |

| c (Å) | 14.898 (3) |

| α (°) | 86.29 (3) |

| β (°) | 87.58 (3) |

| γ (°) | 87.17 (3) |

| Volume (ų) | 648.9 (2) |

| Z | 2 |

| Data from Zhao & Feng, 2010. nih.gov |

Impact of Intermolecular Forces on Crystal Packing and Stability

The strength and directionality of N-H...Cl hydrogen bonds are the primary determinants of the crystal packing. These bonds create a robust framework, which is then further stabilized by weaker C-H...Cl interactions and van der Waals forces. The presence of π-π stacking between the aromatic rings of adjacent anilinium cations adds another layer of stability to the crystal lattice. rsc.orgwhiterose.ac.uk

In the context of its applications, the stability imparted by these interactions is crucial. For instance, in the selective precipitation of platinum group metals, the high stability of the ionic crystals formed between the metal-chloro anion and the protonated amine is the key to the separation process. researchgate.net The formation of a highly stable and unique ion-pair complex is responsible for the selective recovery of rhodium using 4-alkylanilines. acs.org This stability arises from the specific and well-defined supramolecular assembly guided by the intermolecular forces.

Computational Chemistry and Theoretical Modeling of 4 Butylanilinium Chloride

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 4-butylanilinium chloride, DFT studies are instrumental in elucidating its fundamental chemical properties.

The initial step in the computational analysis of this compound involves the optimization of its molecular geometry. This process seeks to find the lowest energy arrangement of the atoms, corresponding to the most stable structure of the molecule. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed for this purpose. The optimization calculations would yield key structural parameters, including bond lengths, bond angles, and dihedral angles for the 4-butylanilinium cation and its interaction with the chloride anion.

Following geometry optimization, the electronic properties can be investigated through an analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. scispace.comsapub.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. scispace.com

For this compound, the HOMO is expected to be localized primarily on the chloride anion, which is electron-rich. In contrast, the LUMO is anticipated to be distributed over the anilinium ring of the cation, which is the electron-deficient part of the ionic pair. The butyl group, being an electron-donating group, would slightly influence the electronic distribution in the benzene (B151609) ring.

| Parameter | Calculated Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital, indicating the electron-donating ability. |

| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital, indicating the electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 | Energy difference between HOMO and LUMO, related to chemical stability and reactivity. |

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of this compound. These calculations are typically carried out at the same level of theory as the geometry optimization. The results provide the vibrational modes of the molecule, which correspond to specific stretching, bending, and torsional motions of the atoms.

The calculated vibrational frequencies can be correlated with experimental spectroscopic data, aiding in the assignment of the observed absorption bands to specific functional groups. For this compound, characteristic vibrational modes would include the N-H stretching and bending frequencies of the anilinium group, the C-H stretching and bending modes of the butyl chain and the aromatic ring, and the C-N stretching vibration. The presence of the chloride anion will influence the N-H vibrations through hydrogen bonding. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, as the harmonic approximation used in the calculations tends to overestimate the frequencies. americanpharmaceuticalreview.com

| Vibrational Mode | Calculated Frequency (cm-1) | Expected Experimental Region (cm-1) |

|---|---|---|

| N-H Stretching | 3200 - 3400 | 3100 - 3300 |

| Aromatic C-H Stretching | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H Stretching | 2850 - 2960 | 2850 - 2960 |

| N-H Bending | 1500 - 1600 | 1500 - 1600 |

| Aromatic C=C Stretching | 1450 - 1600 | 1450 - 1600 |

| C-N Stretching | 1250 - 1350 | 1250 - 1350 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govdtic.mil The MEP is plotted onto the electron density surface, with different colors representing different values of the electrostatic potential.

For the 4-butylanilinium cation, the MEP map would show a region of positive electrostatic potential (typically colored blue) around the -NH3+ group, indicating its susceptibility to nucleophilic attack. This positive potential is due to the positive charge and the hydrogen atoms attached to the nitrogen. Conversely, the aromatic ring will exhibit regions of less positive or even slightly negative potential (often colored in shades of green to yellow), while the chloride anion will be a region of strong negative potential (colored red), indicating its readiness to interact with electrophiles. The MEP map provides a clear visual representation of the electrostatic interactions that govern the formation of the ionic bond and the intermolecular forces in the crystal lattice. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. researchgate.netresearchgate.net It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. NBO analysis can quantify the delocalization of electron density through hyperconjugative interactions, which contribute to the stability of the molecule.

In this compound, NBO analysis would confirm the ionic nature of the interaction between the cation and the anion by showing a significant transfer of charge. It would also reveal the distribution of the positive charge within the anilinium cation, showing how it is delocalized over the ammonium (B1175870) group and the aromatic ring. The analysis of donor-acceptor interactions in the NBO framework can provide quantitative information about the strength of the hydrogen bonds between the -NH3+ group and the chloride anion. nih.gov

Analysis of Intermolecular Interactions through Hirshfeld Surfaces and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. scirp.org The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. The surface is colored according to various properties, such as the normalized contact distance (d_norm), which highlights regions of close intermolecular contacts.

For this compound, the Hirshfeld surface analysis would reveal the nature and extent of intermolecular interactions. The most significant interactions are expected to be the N-H···Cl hydrogen bonds between the anilinium cation and the chloride anion. rsc.org These would appear as distinct red regions on the d_norm surface. Other important contacts would include C-H···Cl and C-H···π interactions.

| Intermolecular Contact | Anticipated Contribution (%) | Description |

|---|---|---|

| H···Cl/Cl···H | 40 - 50 | Represents strong N-H···Cl and weaker C-H···Cl hydrogen bonds. |

| H···H | 30 - 40 | Van der Waals contacts between hydrogen atoms of the butyl chain and aromatic ring. |

| C···H/H···C | 10 - 15 | Represents C-H···π interactions and other van der Waals contacts. |

| C···C | < 5 | Indicates potential π-π stacking interactions between aromatic rings. |

Theoretical Prediction of Optical and Electronic Properties (e.g., Non-Linear Optical Properties)

Computational chemistry can also be used to predict the optical and electronic properties of materials, including their non-linear optical (NLO) response. bohrium.comjlu.edu.cn NLO materials are of great interest for applications in photonics and optoelectronics. The NLO properties of a molecule are related to its polarizability and hyperpolarizability, which can be calculated using quantum chemical methods.

For this compound, the presence of an electron-donating butyl group and a charged anilinium ring system suggests that it might exhibit NLO properties. The charge transfer character from the chloride anion to the anilinium cation could also contribute to the NLO response. Theoretical calculations, often at the DFT or higher levels of theory, can predict the first and second hyperpolarizabilities (β and γ, respectively), which are measures of the second- and third-order NLO response. A high value of hyperpolarizability indicates a strong NLO response. The relationship between the electronic structure, particularly the HOMO-LUMO gap, and the NLO properties can also be explored. sapub.orgbohrium.com Generally, molecules with smaller HOMO-LUMO gaps tend to have larger hyperpolarizabilities.

Solvent Effects and Reaction Pathway Modeling via Computational Approaches

Computational chemistry provides powerful tools for understanding the behavior of chemical systems at a molecular level. For this compound, theoretical modeling is crucial for elucidating the influence of the surrounding environment on its stability and reactivity. Specifically, modeling solvent effects and reaction pathways offers predictive insights that are often difficult to obtain through experimental means alone.

Solvent Effects Modeling

The properties and conformational energy of this compound are significantly influenced by the solvent environment. Computational models, particularly implicit and explicit solvent models, are employed to quantify these interactions.

Explicit solvent models involve including a number of individual solvent molecules around the solute. While computationally more demanding, this method allows for the specific modeling of direct solute-solvent interactions, such as hydrogen bonding. For this compound, explicit modeling would be particularly insightful for understanding the interaction between the anilinium proton (N-H) and the chloride anion, and how solvent molecules compete for or mediate this interaction.

Research on similar systems, such as squaramides, has used computational and experimental methods to determine association constants with anions in different solvents. scholaris.ca The findings highlight a dramatic difference in binding strength, which is attributed to the solvent's ability to interact with the compound. scholaris.ca A similar approach for this compound would involve calculating the free energy of association in various solvents to predict its ion-pairing behavior.

Illustrative Data: Solvent Influence on Anion Binding

The following interactive table, based on findings for a model squaramide system, illustrates how association constants (Ka) can vary dramatically with the choice of solvent. A similar computational analysis for this compound would provide crucial data on its behavior in different media.

| Compound | Solvent | Association Constant (Ka) M⁻¹ |

| Squaramide 7b | Chloroform-d | <10 |

| Squaramide 7b | Acetone-d6 | 1340 ± 426 |

| Squaramide 14 | Chloroform-d | <10 |

| Squaramide 14 | Acetone-d6 | 1274 ± 49 |

| Data adapted from a study on squaramide anion interactions to illustrate solvent-dependent binding affinities. scholaris.ca |

Reaction Pathway Modeling

Theoretical modeling is indispensable for mapping out potential reaction pathways, identifying transition states, and calculating activation energies. For reactions involving this compound, Density Functional Theory (DFT) is a commonly used method. researchgate.net

Recent advances have also seen the application of neural network potentials (NNP) to expedite the exploration of complex reaction networks. arxiv.org For example, the AIMNet2-rxn, an NNP, has been used to evaluate candidate reaction pathways, estimate activation energies, and predict stereoselectivity in complex cyclization reactions. arxiv.org Such a strategy could be applied to model potential reactions of this compound, such as N-alkylation, substitution on the aromatic ring, or its participation in multicomponent reactions. nih.gov

A computational study on a multi-component reaction to form α-aminoamide derivatives utilized DFT calculations to support a proposed reaction pathway. nih.gov The modeling helped to exclude certain intermediates and supported a mechanism initiated by the formation of a copper-difluorocarbene complex. nih.gov For this compound, computational modeling could similarly be used to investigate its role in catalytic cycles or complex organic transformations, providing clarity on the sequence of elementary steps. nih.gov

Illustrative Data: Calculated Electronic Properties

DFT calculations provide key insights into the electronic structure of a compound, which is fundamental to its reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The table below shows calculated energy gaps for a related compound, 2,5-di-tert-butylanilinium chloride, illustrating the type of data generated. researchgate.net

| System | HOMO-LUMO Energy Gap (eV) |

| Organic Cation Alone | 5.45 |

| Cation with Chloride Anions | 3.13 |

| Data adapted from DFT calculations on 2,5-di-tert-butylanilinium chloride to illustrate the effect of counter-ions on electronic properties. researchgate.net |

This data shows that the presence of the chloride counter-ion significantly reduces the HOMO-LUMO gap, suggesting an alteration of the molecule's electronic properties and potential reactivity, a factor that is critical for modeling reaction pathways. researchgate.net

Applications in Advanced Materials Science and Chemical Engineering

Role in Perovskite Solar Cells and Optoelectronic Devices

In the field of photovoltaics, organic-inorganic hybrid perovskites are noted for their exceptional optoelectronic properties. However, their stability and efficiency can be compromised by defects, particularly at the surface and grain boundaries of the perovskite film. Bulky organic cations, such as 4-Butylanilinium chloride, are investigated as strategic additives to mitigate these issues through surface passivation and interfacial engineering.

Cation engineering is a key strategy to improve the performance and stability of perovskite solar cells (PSCs). The introduction of bulky organic cations can form two-dimensional (2D) perovskite layers on top of the primary three-dimensional (3D) perovskite structure, creating a 2D/3D heterostructure. rsc.org While research on this compound is specific, the function of analogous anilinium-based salts provides significant insight. These molecules are designed to passivate the perovskite film, with studies on bidentate anilinium salts showing marked improvements in device efficiency and stability. ufmg.bracs.org

The anilinium group can interact with the perovskite lattice, healing surface defects such as halide vacancies. ufmg.br The butyl chain of this compound would introduce hydrophobic properties to the perovskite surface, which could enhance its resistance to moisture, a known cause of degradation. ufmg.br This dual functionality—passivating defects and increasing hydrophobicity—is crucial for developing long-lasting, high-performance solar cells. ufmg.bracs.org

The thermal stability of perovskite materials is a critical hurdle for their commercialization. Perovskites can degrade under thermal stress due to factors like ion migration and decomposition of the organic components. utoronto.ca The formation of a 2D capping layer using bulky cations like anilinium salts can significantly enhance thermal stability. researchgate.net This layer acts as a protective barrier, physically constraining ion movement and preventing the loss of volatile components from the underlying 3D perovskite structure. researchgate.net

Studies on various bulky cation treatments show that they can suppress non-radiative recombination and inhibit degradation pathways that are often accelerated by heat. imec-int.comresearchgate.net The anilinium cation's interaction with the perovskite surface can passivate defects that might otherwise act as nucleation sites for thermal degradation. ufmg.brresearchgate.net By improving the intrinsic stability of the perovskite film, this compound and similar compounds contribute to the longevity of the solar cell device under real-world operating temperatures. utoronto.ca

The interfaces between the perovskite absorber and the charge transport layers (CTLs) are critical zones where significant energy losses can occur. imec-int.com Modifying these interfaces is essential for efficient charge extraction and transport. Anilinium-based salts have been shown to be effective interfacial modifiers. ufmg.bracs.org When applied at the interface, for instance between the perovskite and the hole transport layer (HTL), they can reduce charge recombination and improve the physical and electronic contact between the layers. ufmg.brnih.gov

| Device | VOC (V) | JSC (mA/cm²) | FF (%) | PCE (%) |

|---|---|---|---|---|

| Control Device | 1.05 | 22.98 | 77.82 | 18.80 |

| Passivated with FM-NH3I (Anilinium Salt) | 1.07 | 23.15 | 77.82 | 19.35 |

Development of Functionalized Stationary Phases for Chromatography

In chemical engineering and analytical chemistry, 4-butylaniline (B89568) is used to create specialized surfaces for separating complex mixtures. By bonding it to a solid support like silica (B1680970) gel, a unique stationary phase is created for use in extraction and chromatography techniques.

A novel extraction material based on 4-butylaniline-bonded silica gel has been successfully prepared for solid-phase extraction (SPE). rsc.org This material is synthesized using a two-step grafting method and provides an effective means for extracting specific compounds from liquid samples. rsc.org SPE is a widely used sample preparation technique that concentrates and purifies analytes from a matrix, and the choice of sorbent is critical to its success. nih.gov

The 4-butylaniline-bonded silica gel has demonstrated high efficiency in extracting flavone (B191248) glycosides, such as naringin (B1676962) and hesperidin, from complex mixtures like oral liquids. rsc.org The extraction yields for these targeted compounds were greater than 90%, a significant improvement over the less than 28% yield obtained using a conventional octadecyl silica (C18) cartridge. rsc.org This high efficiency highlights the unique selectivity of the functionalized material. rsc.org

The superior performance of the 4-butylaniline-bonded silica gel is attributed to its ability to engage in multiple types of molecular interactions simultaneously. rsc.org The selectivity of the material arises from a combination of three key adsorption mechanisms:

Hydrophobic Interactions: The four-carbon butyl chain provides a nonpolar character, allowing for hydrophobic interactions with analytes. rsc.orgufmg.br

π-π Interactions: The aromatic aniline (B41778) ring can engage in π-π stacking with other aromatic molecules, providing a selective retention mechanism for compounds containing phenyl groups or other π-systems. rsc.orgufmg.br

Hydrogen Bonding: The aniline functional group can act as a hydrogen bond donor, enabling interactions with polar functional groups on analyte molecules. rsc.orgufmg.br

This combination of interactions gives the stationary phase a high affinity for molecules like flavone glycosides, which possess both aromatic and polar moieties, while allowing other components of the sample matrix to pass through. rsc.org This multi-modal interaction capability makes it a powerful tool for selective separations in analytical chemistry. rsc.orgufmg.br

| Compound | Analyte Class | Extraction Yield on 4-Butylaniline-Silica SPE | Extraction Yield on C18 SPE |

|---|---|---|---|

| Naringin | Flavone Glycoside | >90% | <28% |

| Hesperidin | Flavone Glycoside | >90% | <28% |

Liquid Crystalline Materials Development

Liquid crystals are a state of matter that have properties between those of conventional liquids and solid crystals. wikipedia.org this compound serves as a precursor to molecules that are key components in the formulation of liquid crystal displays (LCDs) and other optoelectronic devices. wikipedia.orgsigmaaldrich.com

A notable example is its role in the synthesis of N-(4-methoxybenzylidene)-4-butylaniline (MBBA). sigmaaldrich.comwikipedia.org MBBA is a well-known nematic liquid crystal, a type of liquid crystal where the molecules have long-range orientational order but no long-range translational order. wikipedia.orgsigmaaldrich.com The synthesis of MBBA typically involves the condensation reaction between 4-butylaniline, which can be derived from this compound, and p-anisaldehyde (4-methoxybenzaldehyde). sigmaaldrich.com

The resulting MBBA molecule possesses the characteristic rod-like shape (calamitic) and electrical anisotropy necessary for liquid crystal behavior. sigmaaldrich.com This allows its molecular orientation to be controlled by an external electric field, the fundamental principle behind the operation of many LCDs. wikipedia.org Recent research has also explored the in-situ synthesis of gold nanoparticles within the MBBA matrix, where MBBA acts as both a template and a reducing agent. aip.org This creates a composite material with enhanced thermal and optical properties, demonstrating the ongoing innovation in the field of liquid crystalline materials. aip.org

Supramolecular Frameworks and Self-Assembled Systems

The amphiphilic nature of this compound, with its distinct polar and non-polar regions, drives its participation in the formation of supramolecular frameworks and self-assembled systems. These organized molecular assemblies are held together by non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking.

In the crystalline state, derivatives of this compound, such as 2,6-dibromo-4-butylanilinium chloride, demonstrate the formation of one-dimensional chains through N-H···Cl and N-H···Br hydrogen bonds between the anilinium cations and halide anions. nih.gov This illustrates the fundamental principles of molecular self-assembly guided by specific intermolecular interactions. nih.gov

Furthermore, 4-butylaniline, the parent amine of this compound, is utilized in the design of more complex self-assembling systems. For instance, it has been incorporated into dipeptide-amphiphiles that form nanoribbons and hydrogels. pku.edu.cn In these systems, the butyl group contributes to the hydrophobic interactions that, in conjunction with hydrogen bonding and aromatic packing, dictate the final supramolecular architecture. pku.edu.cn The ability to control this self-assembly process, for example through photoisomerization of an incorporated azobenzene (B91143) group, opens avenues for the development of functional peptide-based materials. pku.edu.cn

The principles of self-assembly involving anilinium-based compounds are also relevant in other areas, such as the selective precipitation of metal ions. For example, 4-butylaniline has been used to selectively precipitate rhodium from acidic solutions containing other platinum group metals by forming a stable ion-pair complex. acs.org

Precursors for Specialized Organic Syntheses

This compound, and its corresponding free amine 4-butylaniline, are valuable precursors in a variety of specialized organic syntheses beyond liquid crystals. The reactivity of the aniline core allows for a range of chemical transformations, making it a versatile building block.

One key application is in the synthesis of substituted aromatic compounds. For example, 4-butylaniline can be diazotized and then subjected to various coupling reactions to introduce a wide array of functional groups onto the aromatic ring. pku.edu.cn This is a fundamental strategy in the synthesis of dyes and pigments. ontosight.ai

Furthermore, the amino group of 4-butylaniline can be transformed into other functional groups or used to construct more complex molecular architectures. It can serve as a nucleophile in reactions with acyl chlorides or other electrophiles to form amides and other derivatives. pku.edu.cnpku.edu.cn In coordination chemistry, 4-butylaniline can act as a ligand, coordinating to metal centers to form complexes with specific catalytic or material properties. For instance, it has been used as a ligand in the synthesis of mononuclear palladium complexes. acs.org

The butyl group also plays a role in directing the regioselectivity of certain reactions on the aromatic ring, influencing the position of incoming electrophiles. The synthesis of polysubstituted benzenes often requires careful planning of the sequence of reactions to ensure the correct placement of substituents, and precursors like 4-butylaniline are integral to these synthetic strategies. libretexts.org

Advanced Methodologies and Future Research Trajectories

Exploration of Novel Synthetic Pathways with Enhanced Efficiency and Sustainability

The pursuit of green and efficient chemical processes has led to the investigation of new synthetic routes for 4-butylanilinium chloride, moving beyond traditional methods.

Mechanochemistry: This solvent-free approach utilizes mechanical energy, such as ball milling, to drive chemical reactions. It offers significant advantages, including reduced waste, lower energy consumption, and often faster reaction times. The synthesis of various N-substituted pyrroles and other organic compounds has been successfully demonstrated using mechanochemical methods, suggesting a viable and sustainable pathway for the production of anilinium halides like this compound. beilstein-journals.orgnih.gov For instance, the mechanochemical Paal–Knorr pyrrole (B145914) synthesis using a solid bio-sourced acid like citric acid proceeds with quantitative yield, highlighting the potential of this technique. nih.gov

Flow Chemistry: Continuous flow reactors provide precise control over reaction parameters, leading to improved reproducibility, safety, and scalability. bath.ac.ukrsc.org This methodology is particularly well-suited for the synthesis of organic ammonium (B1175870) halides used in perovskite precursors. nih.govelsevierpure.com By enabling real-time optimization and automation, flow chemistry can produce high-quality, single-crystal materials with high accuracy and stability. rsc.orgnih.govelsevierpure.com

Green Chemistry Innovations: Research is also focused on employing more environmentally benign reagents and conditions. This includes the use of water as a solvent in amination reactions under acidic conditions, which has proven effective for related aniline (B41778) derivatives. acs.org Furthermore, the development of recyclable heterogeneous catalysts and solvent-free alkylation methodologies are key areas of advancement, minimizing the environmental impact of the synthesis. smolecule.comsmolecule.com

Comparison of Synthetic Methodologies

| Methodology | Key Advantages | Potential for this compound Synthesis | References |

|---|---|---|---|

| Mechanochemistry | Solvent-free, reduced waste, high yields, fast reaction times | High potential for a green and efficient solid-state synthesis route. | beilstein-journals.orgnih.gov |

| Flow Chemistry | Precise process control, enhanced safety, scalability, reproducibility | Excellent for producing high-purity material for applications like perovskites. | bath.ac.ukrsc.orgnih.govelsevierpure.com |

| Green Catalysis | Use of benign solvents (e.g., water), recyclable catalysts | Reduces environmental footprint and improves sustainability of the process. | acs.orgsmolecule.comsmolecule.com |

Investigation of Dynamic Processes and Solution-Phase Supramolecular Behavior

The behavior of this compound in solution is critical, as it dictates the formation and properties of materials grown from it, such as perovskite thin films. researchgate.net In solution, a dynamic equilibrium exists between free ions, ion pairs, and larger supramolecular aggregates. harvard.edu The nature of the solvent, concentration, and temperature all influence these interactions.

The bulky butyl group of the cation can induce specific self-assembly behaviors and influence the crystallization pathways of materials like 2D perovskites. pnas.org Understanding these dynamics is key to controlling film morphology and quality. Advanced techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are employed to probe these cation dynamics and the local chemical environments within the solution and the final solid-state material. nih.gov These studies reveal that large organic cations can be mobile even within a crystal lattice, which has significant implications for the long-term stability of devices. pnas.org

Advanced In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

To unravel the complex mechanisms of film formation and crystallization, researchers are increasingly utilizing advanced spectroscopic techniques that can monitor these processes in real time.

Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS): This powerful technique provides time-resolved structural information during thin film formation, allowing scientists to observe the emergence of crystalline phases and their orientation as they grow. nankai.edu.cnacs.org In-situ GIWAXS has been crucial in understanding the evolution of 2D/3D perovskite structures where this compound or similar bulky cations are used. nankai.edu.cn

Optical and Vibrational Spectroscopy: Techniques like UV-Vis absorption, photoluminescence (PL), and Raman spectroscopy are used to track the electronic and vibrational changes during a reaction. rsc.orgnih.govuri.edu For example, a closed-loop feedback system using real-time optical monitoring during spin coating can improve the reproducibility of perovskite film fabrication by triggering subsequent process steps based on the state of the film rather than a fixed time. rsc.org Similarly, femtosecond mid-IR spectroscopy can track ultrafast carrier dynamics at interfaces, providing molecular-level insights into charge transfer processes. nih.gov

In-Situ Monitoring Techniques

| Technique | Information Gained | Relevance to this compound Systems | References |

|---|---|---|---|

| In-Situ GIWAXS | Real-time crystal structure, phase evolution, orientation | Crucial for understanding the templating role of the cation in layered perovskite formation. | nankai.edu.cnacs.org |

| Real-Time Optical Spectroscopy (UV-Vis, PL) | Evolution of electronic properties, bandgap formation, defect monitoring | Enables feedback-controlled fabrication and optimization of optoelectronic film quality. | rsc.orguri.edu |

| Ultrafast Mid-IR Spectroscopy | Vibrational dynamics, real-time tracking of charge injection and transfer | Provides mechanistic insights into the performance of devices at a molecular level. | nih.gov |

Deeper Integration of Machine Learning and AI in Materials Discovery and Property Prediction

The chemical space for new materials is vast, and traditional experimental approaches are often slow and costly. Machine learning (ML) and artificial intelligence (AI) are revolutionizing materials science by accelerating the discovery and optimization process. oaepublish.comscispace.com

By training models on large datasets from experiments and computational chemistry, ML can predict the properties of novel compounds and material compositions. rsc.orgmdpi.com For instance, ML algorithms can screen thousands of potential organic cations, including derivatives of 4-butylanilinium, to identify candidates that are likely to form stable perovskite structures with desirable electronic properties. nih.govacs.orgmdpi.com These models can identify key molecular features, such as those related to hydrogen bonding or steric effects, that govern material formation and stability. nih.govacs.org This data-driven approach significantly narrows down the number of experiments needed, guiding researchers to the most promising materials for synthesis and testing. aip.orgd-nb.inforesearchgate.net

Design and Synthesis of New Derivatives with Tailored Functional Attributes

Modifying the molecular structure of this compound is a powerful strategy for fine-tuning the properties of the resulting materials. The design and synthesis of new derivatives with specific functional attributes is a vibrant area of research.

Systematic studies on how the cation's size, shape, and functionality (e.g., adding methoxy (B1213986) groups to the aniline ring) influence the final crystal structure and properties are essential. acs.org This rational design approach, often guided by computational modeling, allows for the creation of a diverse library of organic cations. These tailored molecules can then be used to build new functional materials for a wide range of applications, from more efficient solar cells to novel light-emitting diodes. mdpi.comresearchgate.netresearchgate.net

Concluding Remarks

Synthesis of Key Academic and Research Insights

Research into 4-butylanilinium chloride has solidified its role as a valuable intermediate and model compound in chemical synthesis and materials science. A significant body of work has focused on its synthesis and subsequent use as a precursor for more complex molecules, including azo compounds and Schiff bases, which are integral to the creation of dyes and liquid crystals. solubilityofthings.comontosight.aitandfonline.com Crystallographic studies have been pivotal, revealing detailed molecular structures and the critical role of N-H···Cl hydrogen bonds in forming one-dimensional chains in the solid state. nih.gov This fundamental understanding of its solid-state architecture is crucial for crystal engineering. Spectroscopic analyses have further defined its characteristics, while thermal studies have provided insights into its stability and degradation pathways, which is essential information for its practical application in synthesis. nih.gov The physicochemical properties of the anilinium cation, influenced by hydrogen bonding and other intermolecular forces, are known to affect the solubility and optical properties of its salts. nih.gov

Broader Implications of this compound Research for Fundamental and Applied Chemistry

The study of this compound and related anilinium salts carries significant implications for both fundamental and applied chemistry. Fundamentally, these compounds serve as excellent models for investigating non-covalent interactions, which are crucial in supramolecular chemistry and in understanding biological systems. researchgate.netresearchgate.net The stability and reactivity of anilinium salts are of great interest, with studies showing that thermal degradation can be influenced by the counter-ion, a key insight for their use in cross-coupling reactions and as methylation agents. nih.gov

In the realm of applied chemistry, anilinium salts are integral to the development of a wide range of materials. They are used in the synthesis of polymers, ionic liquids, and corrosion inhibitors. nih.govresearchgate.net The parent compound, 4-butylaniline (B89568), is a key intermediate in the production of rubber chemicals, dyes, and pharmaceuticals. solubilityofthings.com Recent research has highlighted the potential of anilinium salts in improving the stability and efficiency of perovskite solar cells and in creating dynamic polymer networks with thermoresponsive properties. nsf.govacs.org Furthermore, 4-alkylanilines, including 4-butylaniline, have been successfully employed as precipitants for the selective separation of precious metals like rhodium from mixtures, showcasing their utility in hydrometallurgy. acs.orgsemanticscholar.org

Outlook on Future Opportunities and Collaborative Research Endeavors

The future of this compound research is rich with opportunities. A promising direction is the continued development of novel functional materials. By modifying the structure of the anilinium salt, researchers can fine-tune properties for specific applications, such as advanced liquid crystals and materials for organic electronics. tandfonline.commdpi.commdpi.com The demonstrated ability of anilinium salts to act as passivating agents in perovskite solar cells opens a vast area for exploration, where designing new salts could lead to more efficient and stable solar energy conversion. acs.org

Collaborative efforts will be essential to capitalize on these opportunities. Joint projects between synthetic chemists, materials scientists, and computational chemists can accelerate the design-synthesis-characterization cycle for new materials. For instance, a synergistic approach could optimize anilinium-based compounds for dynamic polymers, leading to self-healing and malleable materials for a variety of applications. nsf.gov There is also significant potential in exploring their use in preparing specialized bonded silica (B1680970) gels for chromatographic separations and in the synthesis of organotin compounds with potential cytotoxic activities against cancer cells, requiring collaboration with analytical chemists and biochemists, respectively. researchgate.netscialert.net The fundamental understanding of anilinium salt degradation and reactivity also has implications for designing new catalysts and synthetic methodologies. nih.govgoogle.com

Q & A

Q. How is 4-Butylanilinium chloride synthesized and crystallized for structural analysis?

this compound is synthesized by protonating 4-butylaniline with hydrochloric acid. For crystallization, a solution of the compound in ethanol/water (2:1 v/v) is prepared and slowly evaporated at ambient temperature, yielding colorless block-shaped crystals suitable for X-ray diffraction . This method ensures minimal impurities and optimal crystal growth for structural characterization.

Q. What are the key crystallographic parameters of this compound?

The compound crystallizes in the monoclinic space group P2₁/m with unit cell parameters:

Q. How is hydrogen bonding characterized in the crystal structure?

Hydrogen bonding is analyzed via X-ray diffraction data refined using SHELXTL. The structure exhibits trifurcated N–H⋯O hydrogen bonds between the protonated amine group (NH₃⁺) and perchlorate oxygen atoms. Key geometric parameters include:

- N–H distances: 0.86 Å (fixed during refinement)

- H⋯O distances: 2.12–2.45 Å

- Bond angles: 108°–165°

These interactions stabilize the crystal packing, as visualized in displacement ellipsoid plots .

Advanced Research Questions

Q. How can contradictions in reported crystallographic data for similar compounds be resolved?

Discrepancies in lattice parameters or hydrogen-bonding patterns often arise from differences in refinement protocols or data resolution . To address this:

- Cross-validate using multiple software (e.g., SHELXL vs. OLEX2).

- Re-refine raw data with updated constraints (e.g., isotropic vs. anisotropic displacement parameters).

- Compare R-factors and residual electron density maps (e.g., Δρmax = 0.80 eÅ⁻³ in ).

Consistent application of refinement criteria (e.g., weighting schemes, hydrogen atom treatment) minimizes systematic errors .

Q. How to design experiments linking crystal structure to dielectric properties?

The compound’s hydrogen-bonding network and molecular packing (e.g., mirror-symmetric cations/anions ) influence dielectric behavior. Experimental design should include:

- Temperature-dependent dielectric spectroscopy to measure permittivity and loss tangents.

- Polarization studies under alternating electric fields, correlating H-bond dynamics with dielectric response.

- Comparative analysis with analogs (e.g., varying alkyl chain lengths) to isolate structural contributions.